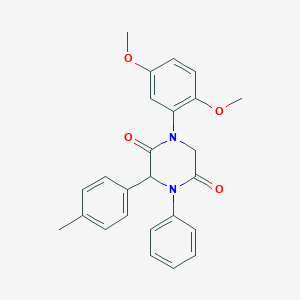
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has since gained popularity as a recreational drug. However, in recent years, MDPV has also been studied for its potential therapeutic applications.
Wirkmechanismus
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione works by blocking the reuptake of dopamine and norepinephrine, which increases the levels of these neurotransmitters in the brain. This leads to a feeling of euphoria, increased energy, and heightened alertness. However, prolonged use of this compound can lead to addiction, psychosis, and other adverse effects.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It can also cause seizures, respiratory depression, and other adverse effects. In addition, prolonged use of this compound can lead to neurotoxicity and damage to the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione has been used in laboratory experiments to study the effects of synthetic cathinones on the brain and behavior. It has been shown to produce similar effects to other stimulant drugs, such as cocaine and amphetamines. However, the use of this compound in laboratory experiments is limited by its potential for abuse and adverse effects.
Zukünftige Richtungen
There is still much to be learned about the potential therapeutic applications and adverse effects of 1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione. Future research should focus on developing safer and more effective treatments for psychiatric disorders, as well as on understanding the mechanisms underlying the neurotoxicity and other adverse effects of this compound. In addition, research should explore the potential of this compound and other synthetic cathinones as tools for studying the brain and behavior.
Synthesemethoden
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione is synthesized through a multi-step process that involves the reaction of piperazine with 3,4-methylenedioxyphenylpropan-2-one, followed by a series of chemical transformations. The final product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione has been studied extensively for its potential therapeutic applications. It has been shown to have an affinity for the dopamine and norepinephrine transporters, which are involved in the regulation of mood, motivation, and reward. This suggests that this compound may have potential as a treatment for depression, attention deficit hyperactivity disorder (ADHD), and other psychiatric disorders.
Eigenschaften
Molekularformel |
C25H24N2O4 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
1-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O4/c1-17-9-11-18(12-10-17)24-25(29)26(21-15-20(30-2)13-14-22(21)31-3)16-23(28)27(24)19-7-5-4-6-8-19/h4-15,24H,16H2,1-3H3 |
InChI-Schlüssel |
IGQGGCAZZMUDNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


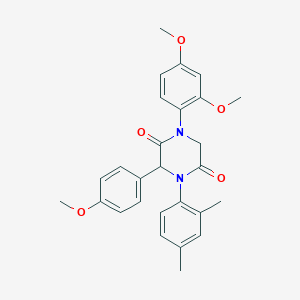

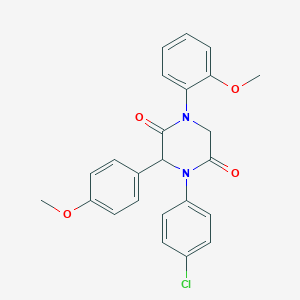

![1-(2,4-dimethoxyphenyl)-4-(4-methylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242505.png)
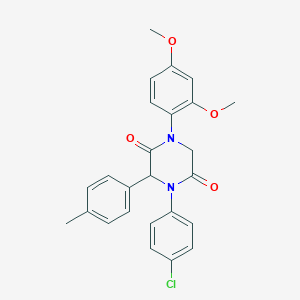
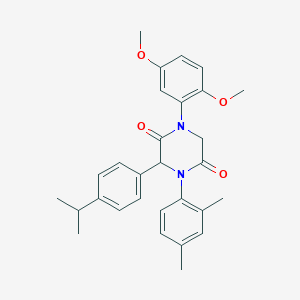


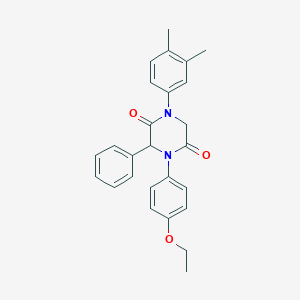
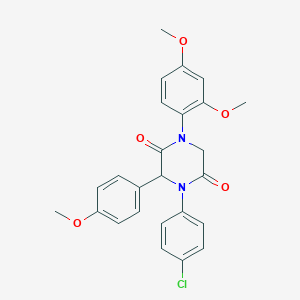
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(2-fluorophenyl)-2,5-piperazinedione](/img/structure/B242516.png)


